molecular formula C10H13NO3 B11900153 Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate

Cat. No.: B11900153
M. Wt: 195.21 g/mol
InChI Key: QQQXCOSMVVJKJA-UHFFFAOYSA-N
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Description

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that features a fused pyrrole and tetrahydropyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a tetrahydropyran precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)8-6-9-7(11-8)4-3-5-14-9/h6,11H,2-5H2,1H3

InChI Key

QQQXCOSMVVJKJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCCO2

Origin of Product

United States

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